N-methyl-2-(2-nitrophenyl)-N-phenylacetamide
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Overview
Description
N-methyl-2-(2-nitrophenyl)-N-phenylacetamide: is an organic compound with a complex structure that includes both nitro and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(2-nitrophenyl)-N-phenylacetamide typically involves the reaction of N-methylacetamide with 2-nitrobenzaldehyde and aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-2-(2-nitrophenyl)-N-phenylacetamide can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized products.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-methyl-2-(2-aminophenyl)-N-phenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-methyl-2-(2-nitrophenyl)-N-phenylacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-methyl-2-(2-nitrophenyl)-N-phenylacetamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Uniqueness: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-methyl-2-(2-nitrophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C15H14N2O3/c1-16(13-8-3-2-4-9-13)15(18)11-12-7-5-6-10-14(12)17(19)20/h2-10H,11H2,1H3 |
InChI Key |
FZQYAECILWTUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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